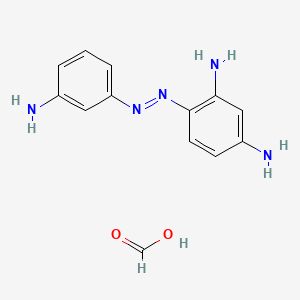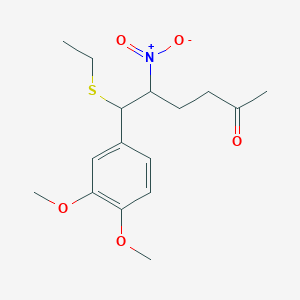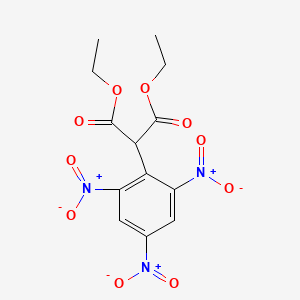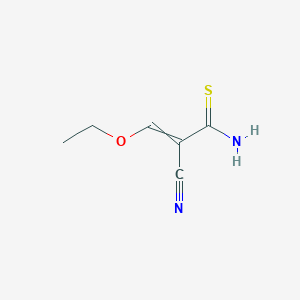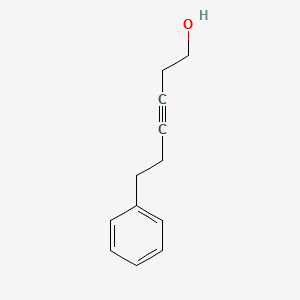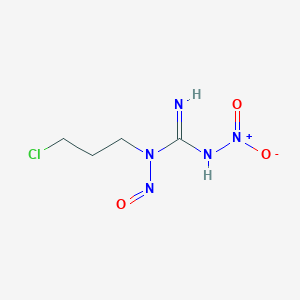![molecular formula C10H20N2O4S2Se B14495101 (2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid CAS No. 63347-00-2](/img/structure/B14495101.png)
(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid: is a complex organic compound featuring a unique combination of amino, carboxyl, and sulfanylselanylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core amino acid structure, followed by the introduction of the sulfanylselanylsulfanyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylselanylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino groups, converting them into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylselanylsulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the development of novel materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The sulfanylselanylsulfanyl group plays a crucial role in these interactions, contributing to the compound’s overall efficacy.
Comparación Con Compuestos Similares
(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-3-methylbutanoic acid: Lacks the selanylsulfanyl group, making it less reactive.
(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]selanylsulfanyl-3-methylbutanoic acid: Contains only the selanylsulfanyl group, resulting in different reactivity and applications.
Uniqueness: The presence of both sulfanylselanylsulfanyl and amino groups in (2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid makes it unique, offering a combination of reactivity and functionality not found in similar compounds.
Propiedades
Número CAS |
63347-00-2 |
|---|---|
Fórmula molecular |
C10H20N2O4S2Se |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C10H20N2O4S2Se/c1-9(2,5(11)7(13)14)17-19-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1 |
Clave InChI |
DWBDHLPCMJJWGP-WDSKDSINSA-N |
SMILES isomérico |
CC(C)([C@H](C(=O)O)N)S[Se]SC(C)(C)[C@H](C(=O)O)N |
SMILES canónico |
CC(C)(C(C(=O)O)N)S[Se]SC(C)(C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


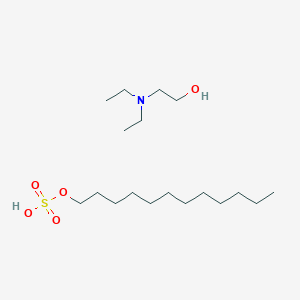
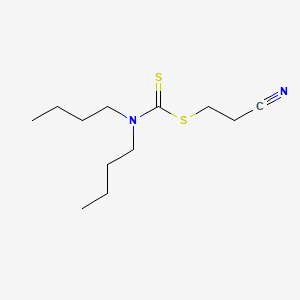
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
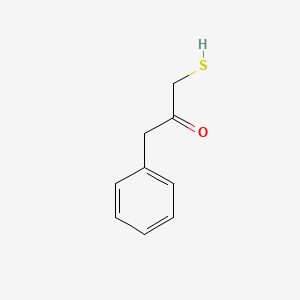
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
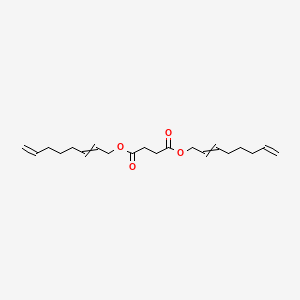

methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
